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The table below quantifies the most common treatment-related adverse events (TRAEs) observed in a

Phase 1 clinical trial involving 64 patients with ALK-positive non-small cell lung cancer (NSCLC) [1] [2].

Adverse Event
Incidence
(Number of
Patients)

Incidence
(Percentage of
Patients)

Notes

Diarrhea 46 71.9% Most common TRAE [1] [2].

Elevated Serum
Creatinine

29 45.3% Indicates potential impact

on renal function [1] [2].

Elevated Aspartate
Aminotransferase (AST)

25 39.1% Indicates potential liver

toxicity [1] [2].

Nausea 24 37.5% [1] [2]

Any TRAE 58 90.6% Majority of patients
experienced at least one

TRAE [1] [2].

Grade ≥ 3 TRAE 9 14.1% Indicates severe or

medically significant events
[1] [2].
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Safety Monitoring & Dose-Limiting Toxicity (DLT)
Protocol

For researchers designing experiments and monitoring plans, the following criteria and methodologies are

critical.

Safety Assessments: The safety of Conteltinib was assessed in all patients who received at least
one dose (Safety Set). Evaluations were based on the National Cancer Institute Common
Terminology Criteria for Adverse Events (CTCAE) version 4.03, laboratory tests (including
hematology and clinical chemistry), vital signs, ECG, and other clinical observations [3].

Attribution: Adverse events were judged to be treatment-related or not by the investigators [3].

Dose-Limiting Toxicity (DLT) Criteria DLTs were defined as specific adverse events occurring in the first

cycle of treatment (28 days) that were attributed to Conteltinib. The criteria included [3]:

Hematologic Toxicity:
Grade 4 neutropenia lasting ≥ 7 days

Febrile neutropenia
Grade 3 thrombocytopenia

Non-Hematologic Toxicity:
Grade 3 non-hematologic toxicity

Grade 3 nausea, vomiting, or diarrhea for ≥ 3 days
Grade 4 nausea, vomiting, or diarrhea of any duration

Treatment Interruption:
Any Conteltinib-related toxicity resulting in treatment delay > 2 weeks or discontinuation of

treatment at the assigned dose level.

The Maximum Tolerated Dose (MTD) was defined as the dose closest to but not higher than a 33%

probability of a DLT [3]. In this study, the MTD was not reached, and one DLT event was reported at the 600

mg QD dose level [1].

Mechanism of Action & Safety Considerations

Conteltinib is a potent second-generation ALK tyrosine kinase inhibitor. Preclinical data indicates it is about

10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations [1].
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Dual Inhibitor Activity: In addition to ALK, Conteltinib also inhibits Focal Adhesion Kinase (FAK)
and Pyk2, although less potently [1] [4] [5]. This multi-targeted activity is an important consideration
when interpreting experimental outcomes related to cell adhesion, migration, and proliferation.

Recommended Phase 2 Dose: The study determined the recommended Phase 2 dose to be 600
mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients who
had previously received crizotinib [1] [2].

Safety Assessment Workflow

The diagram below illustrates the safety monitoring workflow from the clinical study, which can serve as a

reference for structuring experimental observations.

Key Takeaways for Researchers

The adverse event profile of Conteltinib is manageable, with gastrointestinal events and laboratory

abnormalities being most common [1] [2].
Close monitoring of liver function (AST) and renal function (serum creatinine) is essential during

experimental and clinical use [1] [2].
The established DLT criteria and safety assessment protocol provide a robust framework for defining

toxicity limits in research settings [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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